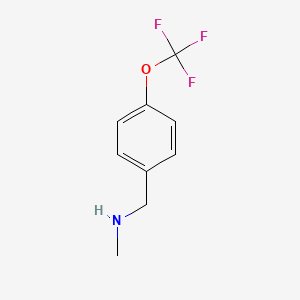

N-Methyl-1-(4-(Trifluormethoxy)phenyl)methanamin

Übersicht

Beschreibung

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.

The exact mass of the compound N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“N-Methyl-1-(4-(Trifluormethoxy)phenyl)methanamin” wird als Baustein in der organischen Synthese verwendet . Es kann verwendet werden, um eine Vielzahl komplexer organischer Moleküle zu konstruieren, was zur Entwicklung neuer Medikamente und Materialien beiträgt .

Pharmazeutisches Zwischenprodukt

Diese Verbindung dient als pharmazeutisches Zwischenprodukt . Es wird bei der Synthese verschiedener pharmazeutischer Medikamente verwendet und trägt zur Entwicklung neuer Therapeutika bei .

NMR-Spektrumsprognose

“this compound” wird verwendet, um das NMR-Spektrum vorherzusagen . Diese Anwendung ist entscheidend für die Strukturaufklärung organischer Verbindungen und hilft Forschern, neue Substanzen zu identifizieren und zu charakterisieren .

Kinetische Studien

Diese Verbindung wird als Reagenz in kinetischen Studien von Phosphonoformate-Prodrogen und Aquachrom (IV) eingesetzt . Diese Studien liefern wertvolle Einblicke in die Reaktionsmechanismen und -raten, die für die Optimierung chemischer Reaktionen in Forschung und industriellen Prozessen unerlässlich sind .

Fluoreszenzspektrenstudien

“this compound” wurde in detaillierten Untersuchungen von Kristallstrukturen, Fluoreszenzspektren und Femtosekunden-Transienten-Absorptionspektren verwendet . Diese Studien tragen zum Verständnis der photophysikalischen Eigenschaften von Materialien bei, was für die Entwicklung optoelektronischer Bauelemente entscheidend ist .

Materialwissenschaft

In der Materialwissenschaft wird diese Verbindung bei der Entwicklung neuer Materialien verwendet, insbesondere als Borträger, die sich für die Neutroneneinfangtherapie eignen . Diese Therapie ist eine Art der Strahlentherapie, die die gezielte Behandlung von Krebszellen ermöglicht, während gesundes Gewebe geschont wird .

Safety and Hazards

This compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

While specific future directions for N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine are not mentioned in the search results, there is a study that discusses the potential of 4-(trifluoromethoxy)phenyl-containing polymers as promising anodic materials for electrochromic devices . This suggests that compounds with a trifluoromethoxy group could have potential applications in the field of electrochromic devices.

Wirkmechanismus

Mode of Action

It is an aromatic ether, a class of compounds known for their ability to accept a hydron from a donor (brønsted acid) . This suggests that it may interact with its targets through hydrogen bonding or other types of intermolecular interactions.

Pharmacokinetics

Its molecular weight (24164 g/mol) and LogP value (2.74420) suggest that it may have good bioavailability.

Action Environment

The compound is typically stored in an inert atmosphere at room temperature , suggesting that it is stable under normal environmental conditions.

Biochemische Analyse

Biochemical Properties

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, it can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical activity .

Transport and Distribution

The transport and distribution of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine within cells and tissues are critical for its biochemical effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, thereby influencing its overall activity and function .

Subcellular Localization

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMLSSLJETYFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588317 | |

| Record name | N-Methyl-1-[4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906645-42-9 | |

| Record name | N-Methyl-1-[4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl({[4-(trifluoromethoxy)phenyl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

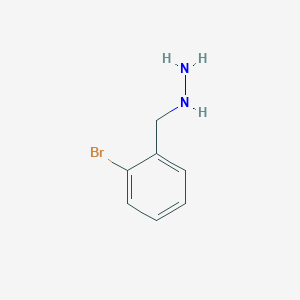

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

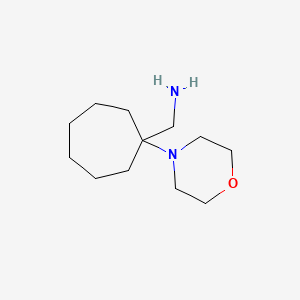

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)